4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a coumarin moiety (2-oxo-2H-chromen) and a thiazole ring, which are known for their diverse biological activities
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit dopamine d2 receptor antagonistic activity along with serotonin 5-ht2 receptor blockage activity . These receptors play crucial roles in the central nervous system, influencing mood, reward, and motor control.
Mode of Action
Based on its structural similarity to other coumarin derivatives, it may interact with its targets (such as dopamine d2 and serotonin 5-ht2 receptors) by binding to the active sites of these receptors, thereby modulating their activity .
Biochemical Pathways
The antagonistic activity on dopamine d2 and serotonin 5-ht2 receptors suggests that it may influence the dopaminergic and serotonergic pathways, which are involved in a variety of physiological functions including mood regulation, reward processing, and motor control .
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory activity , suggesting that this compound may also have potential anti-inflammatory effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Coumarin Moiety: The coumarin ring is synthesized through the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Thiazole Ring Formation: The thiazole ring is formed by reacting 2-aminothiazole with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the coumarin and thiazole intermediates with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the coumarin and thiazole rings.
Reduction: Reduced forms of the benzamide and thiazole moieties.
Substitution: Substituted benzamide or thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is explored for its use in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds share the coumarin moiety and exhibit similar biological activities.
Thiazole-based benzamides: Compounds with a thiazole ring and benzamide structure, known for their antimicrobial and anticancer properties.
Uniqueness
4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of the coumarin and thiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-6-8-13(9-7-12)18(23)22-20-21-16(11-26-20)15-10-14-4-2-3-5-17(14)25-19(15)24/h2-11H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYOBPREGZGJRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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